Product packaging for Boc-N-Me-Arg(Mtr)-OH(Cat. No.:CAS No. 125602-26-8)

Boc-N-Me-Arg(Mtr)-OH

Cat. No.: B613648
CAS No.: 125602-26-8
M. Wt: 500.62
InChI Key: CCQFOFXVPZPGDN-INIZCTEOSA-N
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Description

Contextualizing Boc-N-Me-Arg(Mtr)-OH within Modern Peptide Chemistry and Drug Discovery

The development and application of chemically modified amino acids like this compound are central to advancing peptide-based therapeutics. chemimpex.com Natural peptides often have limitations as drug candidates due to poor metabolic stability and low bioavailability. researchgate.netresearchgate.net The strategic modifications incorporated into this compound help to overcome these hurdles.

The introduction of a methyl group on the alpha-nitrogen of an amino acid, a modification known as N-methylation, is a key strategy in peptidomimetic design. researchgate.netresearchgate.net This seemingly small change can have profound effects on the resulting peptide's properties:

Increased Proteolytic Stability: N-methylation can make the adjacent peptide bond more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide. mdpi.com

Conformational Constraint: The presence of the N-methyl group restricts the rotational freedom of the peptide backbone, which can help to lock the peptide into a specific, biologically active conformation. researchgate.net This can lead to improved receptor selectivity and affinity. researchgate.net

Enhanced Membrane Permeability: By disrupting the hydrogen-bonding network of the peptide backbone, N-methylation can increase a peptide's lipophilicity, which may improve its ability to cross cell membranes. researchgate.netingentaconnect.com

Reduced Interchain Aggregation: Backbone methylation can also enhance the solubility of a peptide by minimizing the formation of aggregates between peptide chains.

The inclusion of N-methylated amino acids is a well-established method for improving the pharmacokinetic profile of bioactive peptides, making them more viable as therapeutic agents. researchgate.net

Arginine, with its positively charged guanidinium (B1211019) group, is a crucial amino acid in many biologically active peptides. iris-biotech.deresearchgate.net This side chain is often involved in key molecular recognition events, such as binding to receptors or enzymes, through ionic interactions and hydrogen bonding. iris-biotech.dewikipedia.org

The modification of arginine residues is a significant area of research in the development of novel peptide-based drugs. iris-biotech.denih.gov Arginine derivatives are used to:

Modulate Biological Activity: Introducing derivatives can fine-tune the binding affinity and specificity of a peptide for its target. iris-biotech.de

Improve Pharmacokinetic Properties: As with N-methylation, modifications to the arginine side chain can enhance the stability and bioavailability of a peptide. iris-biotech.de

Serve as Handles for Further Modification: Arginine derivatives can be designed to allow for site-specific labeling with probes like fluorophores or biotin (B1667282) for research purposes. iris-biotech.denih.gov

This compound, as an arginine derivative, is therefore a valuable building block for constructing peptides where the specific properties of arginine are essential for biological function. chemimpex.comresearchgate.net

The Role of N-Methylated Amino Acids in Peptidomimetic Design

Overview of Protecting Group Strategies in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. creative-peptides.comnih.gov This is achieved through the use of protecting groups. jocpr.combiosynth.com The selection and management of these protecting groups are fundamental to the success of peptide synthesis. nih.gov

Component of this compound Protecting Group Purpose
α-Amino GroupBoc (tert-Butyloxycarbonyl)Prevents the amino group from reacting during peptide bond formation.
Arginine Side Chain (Guanidino Group)Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)Masks the highly reactive guanidino group to prevent side reactions.

An ideal protecting group strategy employs orthogonal protecting groups. This means that each protecting group can be removed under specific conditions without affecting the others. jocpr.comiris-biotech.de This allows for the selective deprotection of certain functional groups while others remain protected, which is essential for complex synthetic schemes like the assembly of peptides on a solid support. biosynth.comiris-biotech.de

The protecting groups in this compound are chosen for their specific cleavage conditions. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). creative-peptides.comuwec.edu The Mtr group is also removed by acid, but generally requires stronger acidic conditions or specific scavengers for efficient cleavage. peptide.com This difference in lability allows for a degree of selective deprotection.

The protection of the highly basic and nucleophilic guanidino group of arginine has historically been a challenge in peptide synthesis. nih.gov

Early Approaches: In the early days of peptide synthesis, particularly in Boc-based strategies, protecting groups like nitro (NO2) and tosyl (Tos) were common. peptide.comnih.gov However, these groups had drawbacks. The removal of the nitro group could lead to side reactions, and the tosyl group required harsh cleavage conditions with strong acids like hydrogen fluoride (B91410) (HF). peptide.comnih.gov

Contemporary Approaches: The development of more acid-labile sulfonyl-based protecting groups represented a significant advancement for Fmoc-based solid-phase peptide synthesis. The Mtr group, along with related groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), were designed to be cleaved under the milder acidic conditions used in modern peptide synthesis, such as with TFA. peptide.com The Mtr group is known to be quite acid-labile. peptide.com

The use of the Mtr group in this compound reflects the ongoing effort to refine protecting group strategies to be more efficient and compatible with the synthesis of increasingly complex and sensitive peptide targets. chemimpex.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N4O7S B613648 Boc-N-Me-Arg(Mtr)-OH CAS No. 125602-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFOFXVPZPGDN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672930
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125602-26-8
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc N Me Arg Mtr Oh and Its Integration into Peptide Synthesis

Synthesis of Boc-N-Me-Arg(Mtr)-OH Building Block

The creation of the this compound building block is a multi-step process involving the careful introduction of protecting groups and the key N-methylation step.

Precursors and Reagents for N-Methylation of Arginine

The N-methylation of the arginine backbone is a critical modification that can enhance the pharmacokinetic properties of a peptide. google.com This process is often achieved through methods like reductive amination or the use of oxazolidinone intermediates. google.com One common strategy involves the formation of an oxazolidinone from a protected arginine precursor, which is then reductively cleaved to introduce the methyl group onto the alpha-amino nitrogen. google.com

Key reagents for N-methylation can include:

Formaldehyde and a reducing agent (e.g., NaCNBH₃): Used in reductive alkylation to introduce the methyl group. google.com

Paraformaldehyde and a Lewis acid: Can be used to form an intermediate that is subsequently reduced. researchgate.net

Methyl iodide or dimethyl sulfate: While effective methylating agents, their use requires careful control to avoid over-methylation and side reactions.

The choice of reagents and reaction conditions is crucial to ensure high yields and prevent racemization at the chiral center.

Strategies for Guanidino Group Protection with Mtr

The guanidino group of arginine is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted side reactions. mdpi.comwikipedia.org The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a commonly employed protecting group for the arginine side chain in both Boc and Fmoc-based peptide synthesis strategies. nih.govpeptide.com

The Mtr group is introduced by reacting the arginine precursor with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base. google.com This sulfonyl-based protecting group effectively masks the reactivity of the guanidino function. nih.gov While effective, the Mtr group is known for its high acid stability, often requiring strong acidic conditions, such as trifluoroacetic acid (TFA) with scavengers, for its removal. google.compeptide.comthermofisher.com This can sometimes lead to side reactions, particularly with sensitive amino acid residues like tryptophan. google.com For this reason, in some applications, alternative protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are preferred due to their increased acid lability. google.commdpi.com

Table 1: Comparison of Arginine Side-Chain Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
4-methoxy-2,3,6-trimethylbenzenesulfonylMtrStrong acid (e.g., TFA) peptide.comthermofisher.comWell-established in both Boc and Fmoc strategies peptide.comHigh acid stability can lead to side reactions google.com
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfMilder acid than Mtr mdpi.comMore acid-labile, reducing side reactions mdpi.comCan be more expensive mdpi.com
TosylTosVery strong acid (e.g., HF) peptide.comHistorically usedRequires harsh cleavage conditions peptide.com

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids in peptide synthesis. wikipedia.org Its introduction is a fundamental step in preparing the building block for Boc-based SPPS. researchgate.nethighfine.com

The Boc group is typically introduced by reacting the N-methylated arginine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The reaction can be performed in various solvent systems, including aqueous mixtures or anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. wikipedia.org The bulky nature of the Boc group provides steric hindrance that prevents unwanted reactions at the N-terminus during peptide chain elongation.

Stereochemical Considerations in the Synthesis of this compound

Maintaining the stereochemical integrity of the chiral α-carbon of arginine throughout the synthesis is of utmost importance. google.com Each step, from N-methylation to the introduction of protecting groups, carries a risk of racemization.

The conditions for N-methylation must be carefully optimized to minimize this risk. For instance, the use of harsh bases or elevated temperatures can increase the likelihood of epimerization. Similarly, during the introduction of the Mtr and Boc groups, the reaction conditions should be mild enough to preserve the stereochemistry of the amino acid. The use of activating agents and coupling reagents in subsequent peptide synthesis steps also requires careful selection to prevent racemization of the N-methylated residue.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This compound is a valuable building block for incorporation into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). researchgate.netwikipedia.orgpeptide.com SPPS allows for the stepwise assembly of a peptide chain on a solid support, simplifying purification after each step. iris-biotech.deresearchgate.net

Coupling Reactions of this compound in SPPS

The incorporation of the sterically hindered N-methylated amino acid, this compound, into a growing peptide chain can be challenging. researchgate.netwikipedia.orgthermofisher.compeptide.comgoogle.com The presence of the methyl group on the nitrogen can significantly slow down the coupling reaction. Therefore, highly efficient coupling reagents are required to ensure complete acylation of the free amino group of the resin-bound peptide.

Commonly used coupling reagents for difficult couplings include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) nih.gov

These reagents, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA), activate the carboxylic acid of this compound to facilitate its reaction with the N-terminal amine of the peptide on the solid support. nih.govgoogle.com Monitoring the completion of the coupling reaction is crucial, often done using a qualitative ninhydrin (B49086) test. nih.gov Due to the steric hindrance, double coupling or extended reaction times may be necessary to achieve a satisfactory yield. nih.gov

Table 2: Common Coupling Reagents for SPPS

ReagentFull NameUse
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)General and difficult couplings
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient for difficult couplings
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for sterically hindered couplings nih.gov
HOBt1-HydroxybenzotriazoleAdditive to reduce racemization and improve coupling efficiency
HOAt1-Hydroxy-7-azabenzotriazoleAdditive, often more effective than HOBt in preventing racemization
Optimization of Coupling Efficiency and Reaction Kinetics

Optimizing the coupling efficiency when incorporating this compound is critical to ensure high yields and purity of the final peptide. The inherent steric hindrance of N-methylated amino acids can slow down the acylation step. To overcome this, several strategies can be employed. Increasing the reaction temperature can enhance coupling efficiency; for instance, conducting the reaction at slightly elevated temperatures, such as 35-40 °C, has been shown to be beneficial. Microwave-assisted synthesis has also emerged as a powerful tool to facilitate the coupling of sterically hindered residues like N-methylated amino acids by accelerating reaction rates.

Furthermore, the choice of solvent and the use of anhydrous conditions are crucial. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used, and ensuring their anhydrous nature can improve coupling outcomes. The concentration of reagents also plays a role; using a higher concentration of the activated amino acid can help drive the reaction forward. In some cases, prolonged coupling times, up to 16 hours with a 3-fold excess of the amino acid building block, have been necessary to achieve high yields.

Reagents and Conditions for Effective Coupling

The selection of appropriate coupling reagents is paramount for the successful incorporation of this compound. Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), can be effective but may lead to side reactions and racemization.

More advanced coupling reagents are often preferred for sterically hindered couplings. Uronium and phosphonium (B103445) salt-based reagents have demonstrated superior performance. These include:

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and ability to suppress racemization, HATU is particularly effective for coupling N-methylated amino acids. Its use with a base like diisopropylethylamine (DIPEA) is a common and effective strategy.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also efficient coupling reagents, often used with HOBt to minimize racemization.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These phosphonium-based reagents are highly effective, with PyAOP being particularly useful for coupling N-protected N-methyl amino acids to other N-methyl amino acids.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This uronium salt has shown excellent results, especially in microwave-assisted methods for incorporating Fmoc amino acids into sterically hindered N-methylated residues.

The choice of base is also critical. While DIPEA is commonly used, other non-nucleophilic bases can also be employed. The pre-activation time of the amino acid should generally be kept to a minimum to avoid potential side reactions and racemization.

Reagent ClassSpecific ReagentKey Advantages for N-Methylated Arginine CouplingCommon Additives/Bases
CarbodiimidesDCC, DICCost-effective, widely used.HOBt, DMAP (catalytic)
Uronium/Aminium SaltsHATUHigh reactivity, low racemization, effective for hindered couplings.DIPEA
HBTU, TBTUEfficient, reduced racemization with additives.HOBt, DIPEA
COMUExcellent for microwave-assisted synthesis of hindered residues.DIPEA
Phosphonium SaltsPyBOPEffective for standard and hindered couplings.HOBt, DIPEA
PyAOPParticularly effective for coupling between two N-methylated amino acids.DIPEA

Challenges and Strategies for Incorporating N-Methylated Arginine Residues

The incorporation of N-methylated arginine residues into a growing peptide chain introduces specific challenges beyond simple steric hindrance.

Impact of N-Methylation on Peptide Chain Elongation

Solution-Phase Peptide Synthesis Utilizing this compound

Coupling Methods in Solution-Phase Synthesis

The incorporation of N-methylated amino acids, such as this compound, into peptide chains during solution-phase synthesis presents unique challenges due to the steric hindrance imparted by the N-methyl group. This steric bulk can significantly impede the rate of peptide bond formation. The selection of an appropriate coupling method is therefore critical to ensure efficient acylation and to minimize potential side reactions, such as racemization.

Research into the coupling of sterically hindered amino acids has led to the development and application of a variety of potent activating reagents. While carbodiimides like dicyclohexylcarbodiimide (DCC) were foundational in peptide synthesis, they often lead to lower yields and increased risk of racemization with challenging residues. issuu.com Consequently, more advanced phosphonium and uronium/aminium salt-based reagents have gained prominence for coupling N-methylated amino acids.

Phosphonium-based reagents, such as Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) and (6-Chloro-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyClock), are particularly effective for the coupling of N-methylated amino acids. issuu.com These reagents form highly reactive acylphosphonium intermediates that facilitate amide bond formation even with sterically demanding N-methylated residues. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance coupling efficiency and suppress racemization by forming highly reactive and less racemization-prone active esters. luxembourg-bio.com

Uronium and aminium salts, such as HBTU and HATU, are also widely used. HATU, which incorporates a HOAt moiety, is generally considered superior for difficult couplings due to the formation of a more reactive HOAt ester. luxembourg-bio.com For the related Fmoc-N-Me-Arg(Mtr)-OH, a solid-phase synthesis utilized 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of N-methylmorpholine (NMM) as a base, indicating that uronium-based reagents are a viable option for this type of derivative. iiitd.edu.in

The choice of solvent and base is also crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are standard. The selection of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is critical to prevent abstraction of the alpha-proton of the activated amino acid, which can lead to racemization.

A comparative summary of coupling reagents suitable for sterically hindered N-methylated amino acids is presented below.

Coupling Reagent ClassSpecific ExamplesGeneral Applicability for N-Me-Amino AcidsKey Considerations
Phosphonium SaltsPyBrOP, PyClockHighEffective for highly hindered couplings. issuu.com
Uronium/Aminium SaltsHBTU, HATU, TBTUModerate to HighHATU is often preferred due to the HOAt moiety which enhances reactivity and reduces racemization. luxembourg-bio.com TBTU has been used for the related Fmoc-N-Me-Arg(Mtr)-OH. iiitd.edu.in
CarbodiimidesDCC, EDCLow to ModerateGenerally less efficient and prone to racemization for hindered couplings compared to phosphonium or uronium salts. issuu.com

Specific Applications in Fragment Condensation

Fragment condensation is a powerful strategy for the synthesis of large peptides, where smaller, protected peptide fragments are synthesized and then coupled together in solution. The use of this compound in fragment condensation strategies requires careful planning, particularly concerning the position of the residue within the fragments and the choice of coupling method to overcome the steric hindrance at the ligation site.

When this compound is the C-terminal residue of an N-terminally protected peptide fragment (the acyl donor), the primary challenge is the activation of its sterically hindered carboxylic acid. The powerful coupling reagents discussed previously, such as HATU or PyBrOP, are essential to achieve efficient ligation with the N-terminal amine of the other fragment. The risk of racemization of the C-terminal N-methylated arginine residue is a significant concern during activation.

Conversely, if this compound is the N-terminal residue of a C-terminally protected peptide fragment (the acyl acceptor), the challenge lies in the reduced nucleophilicity of the N-methylamino group. A highly activated C-terminal carboxyl group on the acyl donor fragment is required to drive the reaction to completion.

While specific examples detailing the use of this compound in fragment condensation are not prevalent in the reviewed literature, the principles governing the coupling of sterically hindered fragments can be applied. For instance, the synthesis of a model peptide, Z-Gly-Gly-Arg(Mtr), has been achieved on a solid support using Boc-Arg(Mtr)-OH with HBTU/HOBt activation, demonstrating the feasibility of incorporating this residue. mdpi.com In solution-phase fragment condensation involving the non-methylated Boc-Arg(Mtr)-OH, HBTU has also been successfully employed. google.com These examples suggest that similar conditions, potentially with more potent activators like HATU, would be applicable for fragments containing the N-methylated analogue.

The strategic considerations for using this compound in fragment condensation are summarized in the following table.

Position of this compound in FragmentKey ChallengeRecommended Strategy
C-terminus of Acyl DonorSteric hindrance during carboxyl activation and high risk of racemization.Use of highly efficient, low-racemization coupling reagents such as HATU or PyBrOP. Careful control of reaction conditions (temperature, base).
N-terminus of Acyl AcceptorReduced nucleophilicity of the N-methylamino group.Ensure highly efficient activation of the C-terminal carboxyl group of the acyl donor fragment. Longer reaction times or a slight excess of the acyl donor may be necessary.

Deprotection Strategies and Side Reactions Associated with Boc N Me Arg Mtr Oh

Mechanisms and Conditions for Mtr Deprotection

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a crucial protecting group for the guanidino function of arginine. Its removal is a critical step that requires specific acidic conditions and the use of scavengers to prevent side reactions.

The Mtr group is classified as an acid-labile protecting group, meaning it is cleaved under acidic conditions. tandfonline.com Its lability is greater than that of the tosyl (Tos) group but less than that of more modern protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.govnih.gov The deprotection mechanism proceeds via an SN1-type reaction, where the acid protonates the sulfonyl group, leading to the formation of a resonance-stabilized aryl cation and the free guanidino group.

However, the Mtr group is known for its high acid stability, especially when attached to an Nα-methylated arginine residue. google.com This increased stability necessitates harsher deprotection conditions, such as prolonged treatment with strong acids like trifluoroacetic acid (TFA). nih.govgoogle.com Complete removal of the Mtr group, particularly in peptides containing multiple Mtr-protected arginines, can be challenging and may require extended reaction times, sometimes up to 24 hours. This can lead to degradation of the peptide product. Alternative, stronger acid systems, such as those containing trimethylsilyl (B98337) bromide (TMSBr), have been shown to cleave the Mtr group more rapidly, in some cases within 15 minutes.

During the acidic cleavage of the Mtr group, reactive cationic species are generated. These electrophilic by-products can react with nucleophilic amino acid side chains, leading to undesirable modifications. To prevent these side reactions, scavengers are added to the cleavage cocktail. researchgate.net Common scavengers used during Mtr deprotection include thioanisole (B89551) and phenol (B47542). peptide.com Thioanisole is known to accelerate the removal of Mtr in TFA.

The choice and composition of the scavenger cocktail are critical for minimizing side reactions. For instance, "Reagent K," a mixture of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is often employed for peptides with sensitive residues. peptide.com The use of appropriate scavengers is particularly important when the peptide sequence contains tryptophan, as the cleaved Mtr group can cause sulfonation of the indole (B1671886) ring. google.com

Table 1: Common Scavenger Cocktails for Mtr Deprotection

Reagent CocktailCompositionApplication Notes
TFA/Thioanisole Typically 9:1 (v/v)Accelerates Mtr removal but may cause partial removal of other protecting groups.
TFA/Phenol 5% (w/w) phenol in TFAA standard mixture for Mtr cleavage. peptide.com
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v)Recommended for peptides with multiple sensitive residues, including Arg(Mtr). peptide.com
TMSBr/TFA TMSBr in TFA with thioanisole, m-cresol, and EDTOffers rapid deprotection and suppresses sulfonation by-products.

Acid-Labile Nature of the Mtr Group

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in peptide synthesis. Its removal is typically achieved under acidic conditions that are orthogonal to the final cleavage of the Mtr group.

The Boc group is readily cleaved by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). bzchemicals.comjkchemical.com The deprotection mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen by the acid, which triggers the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com The resulting amine is typically obtained as its TFA salt. peptide.com The reaction is generally fast and occurs at room temperature. bzchemicals.comjkchemical.com While strong acids like TFA are standard, other acidic conditions, including the use of Lewis acids, have also been reported for Boc deprotection.

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. peptide.comacsgcipr.org Amino acids such as tryptophan, methionine, and cysteine are particularly susceptible to this modification. peptide.com To mitigate this, scavengers are often included in the deprotection cocktail. Dithioethane (DTE) is an effective scavenger for trapping the tert-butyl cations. peptide.com Careful control of reaction conditions, such as temperature, can also help minimize side reactions. nih.gov For N-methylated amino acids, the steric hindrance of the N-methyl group can influence the kinetics of Boc deprotection, though the fundamental acidic removal mechanism remains the same. acs.org

Table 2: Conditions for Boc Deprotection and Side Reaction Minimization

ConditionReagentsPurpose
Standard Deprotection 25-50% TFA in DCMEffective removal of the Boc group. peptide.com
Scavenging Addition of 0.5% Dithioethane (DTE)Prevents t-butylation of sensitive amino acid residues. peptide.com
In situ Neutralization Use of a base like diisopropylethylamine (DIEA) after deprotectionNeutralizes the TFA salt to the free amine for the next coupling step. peptide.com

Acidic Conditions for Boc Removal

Analysis of Side Reactions During Synthesis and Deprotection Involving Boc-N-Me-Arg(Mtr)-OH

The synthesis and deprotection of peptides containing this compound are prone to several side reactions, which can impact the yield and purity of the final peptide.

One of the most significant side reactions is sulfonation , where the cleaved Mtr sulfonyl group reacts with electron-rich amino acid residues, particularly tryptophan. google.com This can lead to the formation of sulfonated peptide by-products that are difficult to separate from the desired product. The use of Boc-protected tryptophan can help minimize this side reaction. O-sulfonation of serine and threonine residues has also been observed.

Another major side reaction is δ-lactam formation . This intramolecular cyclization can occur during the coupling of arginine derivatives, leading to a truncated peptide and reduced yield. nih.govnih.gov Studies have shown that the choice of protecting group on the guanidino function can influence the extent of lactam formation, with di-Boc protected arginine showing a higher tendency for this side reaction. nih.gov The N-methylation of the arginine alpha-nitrogen can also impact the propensity for lactam formation. researchgate.net

Incomplete deprotection of the Mtr group is a common issue, especially in peptides with multiple arginine residues, due to its high acid stability. bzchemicals.com This results in a heterogeneous product mixture containing both fully and partially deprotected peptides. Monitoring the deprotection process by High-Performance Liquid Chromatography (HPLC) is often necessary to ensure complete removal. peptide.com

Furthermore, the harsh acidic conditions and extended reaction times required for Mtr removal can lead to other degradation pathways, such as the modification of sensitive residues like methionine (oxidation) and asparagine (deamidation). bzchemicals.com The use of specific scavenger cocktails and optimized cleavage protocols is essential to minimize these side reactions. peptide.com

Table 3: Summary of Major Side Reactions and Mitigation Strategies

Side ReactionDescriptionAffected ResiduesMitigation Strategies
Sulfonation Transfer of the sulfonyl group from Mtr to nucleophilic side chains. google.comTryptophan, Serine, ThreonineUse of scavengers (e.g., thioanisole, EDT), Boc-protected Tryptophan.
δ-Lactam Formation Intramolecular cyclization of the arginine residue during coupling. nih.govnih.govArginineOptimization of coupling reagents and conditions. nih.gov
Incomplete Deprotection Residual Mtr groups on the final peptide. bzchemicals.comArginineProlonged deprotection times, stronger acid systems (e.g., TMSBr), HPLC monitoring.
t-Butylation Alkylation of nucleophilic side chains by the t-butyl cation from Boc deprotection. peptide.comTryptophan, Methionine, CysteineAddition of scavengers like DTE. peptide.com

Guanidino Group Modification and Sulfonylation by-products

The mechanism of Mtr group removal involves protonation of the sulfonyl group, followed by cleavage to generate a reactive sulfonyl cation. This cation is highly electrophilic and can react with any available nucleophile. In the absence of effective scavengers, this can lead to the modification of the guanidino group itself or other sensitive residues. The formation of these by-products is a significant concern in the synthesis of arginine-rich peptides. nih.gov

Table 1: Common By-products from Guanidino Group Modification

By-product TypeDescription of FormationImpact on Synthesis
N-Sulfonated ArginineTransfer of the Mtr-sulfonyl group to the guanidino nitrogen of another arginine residue. Difficult to separate from the target peptide, leading to reduced purity. nih.gov
Ornithine DerivativesIncomplete guanidinylation or side reactions during cleavage can sometimes lead to the formation of ornithine from arginine residues. peptide.comResults in a truncated or modified peptide with potentially altered biological activity.

Interactions with Other Amino Acid Residues (e.g., Tryptophan, Methionine, Cysteine)

The reactive intermediates generated during the deprotection of this compound can interact with other susceptible amino acid residues in the peptide chain, leading to significant impurities.

Tryptophan: The indole side chain of tryptophan is particularly susceptible to modification by the cleaved Mtr group and other cationic species generated during TFA treatment. researchgate.net This can result in the sulfonation of the indole ring, a common and problematic side reaction. google.com The proximity of the tryptophan to the Arg(Mtr) residue can influence the extent of this side reaction. google.com Furthermore, tert-butyl cations from the cleavage of Boc and other t-butyl-based protecting groups can cause alkylation of the tryptophan residue. peptide.com

Methionine: The thioether side chain of methionine is prone to oxidation to its sulfoxide (B87167) form under the acidic conditions of cleavage. peptide.com It can also be alkylated by carbocations generated during deprotection. In some cases, a more severe side reaction can lead to the formation of homoserine and subsequent fragmentation of the peptide chain.

Cysteine: The sulfhydryl group of cysteine is highly nucleophilic and susceptible to alkylation by reactive cations. This can lead to the formation of S-alkylated cysteine derivatives. ug.edu.pl Similar to methionine, the cysteine side chain can also be oxidized. ug.edu.pl

Table 2: Side Reactions with Tryptophan, Methionine, and Cysteine

Amino AcidSide ReactionResulting ModificationReference
TryptophanSulfonylationAddition of a sulfonyl group to the indole ring. google.com
AlkylationAddition of a tert-butyl group to the indole ring. peptide.com
MethionineOxidationFormation of methionine sulfoxide. peptide.com
AlkylationS-alkylation of the thioether side chain.
CysteineAlkylationS-alkylation of the sulfhydryl group. ug.edu.pl

Formation of Undesired Cyclic By-products

While the primary side reactions associated with Mtr deprotection involve intermolecular reactions with scavengers or other amino acid residues, intramolecular cyclization can also occur. The trifunctional guanidino group of arginine, if not properly protected or if deprotection occurs under unfavorable conditions, can participate in cyclization reactions. thieme-connect.de One of the most common cyclization side reactions involving arginine is the formation of a δ-lactam. nih.govmdpi.com This occurs through the intramolecular attack of the deprotected guanidino group on the carbonyl group of the amino acid backbone. While this is a more significant issue during the coupling step, the conditions of final cleavage and deprotection can sometimes promote such rearrangements. The N-methylation of the arginine in this compound could potentially influence the propensity for such cyclizations.

Impact on Peptide Purity and Yield

Table 3: Factors Affecting Peptide Purity and Yield During Deprotection

FactorImpactConsequence
Incomplete DeprotectionResidual Mtr groups on arginine residues.Heterogeneous product mixture, reduced yield of the target peptide. thermofisher.com
SulfonylationFormation of sulfonated arginine and tryptophan by-products.Difficult purification, lower purity and yield. nih.gov
AlkylationModification of tryptophan, methionine, and cysteine.Impure product, potential for altered biological activity. peptide.comug.edu.pl
OxidationFormation of methionine sulfoxide.Heterogeneity, may require an additional reduction step. peptide.com
CyclizationFormation of lactam and other cyclic by-products.Reduced yield of the linear target peptide. nih.gov

Strategies for Mitigation and Prevention of Side Reactions

To minimize the side reactions associated with the deprotection of this compound, several strategies have been developed. These primarily focus on the efficient scavenging of reactive cationic species and optimizing the cleavage conditions.

Scavenger Cocktails: The addition of nucleophilic scavengers to the TFA cleavage mixture is crucial to trap the reactive Mtr cations and other electrophiles. A widely used scavenger cocktail is Reagent K , which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. acs.org Thioanisole is particularly effective in preventing the sulfonation of tryptophan. peptide.com Other scavengers like triisopropylsilane (B1312306) (TIS) are effective at reducing carbocations. acs.org

Alternative Cleavage Reagents: For peptides that are particularly sensitive or contain multiple Arg(Mtr) residues, alternative cleavage reagents can be employed. A notable example is the use of trimethylsilyl bromide (TMSBr) in a cocktail with TFA, thioanisole, and EDT. This method has been shown to cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes and can completely suppress the formation of sulfonation by-products, even with unprotected tryptophan.

Protecting Group Strategy: A proactive approach to preventing side reactions is the use of additional protecting groups on susceptible residues. For instance, using Boc-protected tryptophan (Trp(Boc)) can significantly reduce the risk of indole ring modification during Mtr cleavage.

Optimized Cleavage Conditions: The duration and temperature of the cleavage reaction can be optimized. While longer reaction times are often necessary for complete Mtr removal, this increases the chance of side reactions. thermofisher.com Monitoring the deprotection by HPLC can help to find a compromise between complete deprotection and minimal side product formation. Performing the cleavage at a lower temperature can also help to suppress side reactions, though it will also slow down the desired deprotection. thermofisher.com

Table 4: Mitigation Strategies for Deprotection Side Reactions

StrategyDescriptionKey Components/ConditionsTarget Side Reaction(s)Reference
Scavenger CocktailsAddition of nucleophiles to the cleavage mixture to trap reactive species.Reagent K (TFA/H₂O/phenol/thioanisole/EDT), TISSulfonylation, Alkylation, Oxidation acs.org
Alternative Cleavage ReagentsUse of stronger or more specific reagents for Mtr removal.TMSBr in TFA with thioanisole and EDTSulfonylation, slow deprotection
Orthogonal Protecting GroupsProtection of susceptible amino acid side chains.Fmoc-Trp(Boc)-OHTryptophan modification
Optimized ConditionsAdjusting time and temperature of cleavage.HPLC monitoring, reduced temperatureGeneral side reaction reduction thermofisher.com

Applications of Boc N Me Arg Mtr Oh in Advanced Research and Development

Role in the Synthesis of Biologically Active Peptides and Peptidomimetics

Boc-N-Me-Arg(Mtr)-OH is instrumental in the synthesis of biologically active peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. Its application allows for the precise incorporation of an N-methylated arginine residue, a modification known to impart desirable pharmacological properties. chemimpex.comnih.gov

The incorporation of N-methylated arginine using this compound is a key strategy in the design of potent and selective enzyme inhibitors. N-methylation can alter the peptide backbone's conformation and hydrogen bonding capacity, leading to improved binding affinity and specificity for the target enzyme.

Matriptase Inhibitors : In the development of inhibitors for matriptase, a serine protease involved in cancer progression, arginine derivatives are crucial components of the peptide sequence that interacts with the enzyme's active site. nih.gov For instance, the synthesis of tetrapeptide inhibitors has involved coupling strategies where arginine derivatives with Mtr protecting groups are used to build the peptide backbone before introducing a serine-trapping warhead. nih.gov The arginine residue in such inhibitors often forms key interactions, such as salt bridges with acidic residues like Asp828 in the enzyme's binding pocket. nih.gov

Matrix Metalloproteinase (MMP) Inhibitors : This building block is also utilized in creating inhibitors for Matrix Metalloproteinases (MMPs), which are implicated in tissue remodeling associated with various diseases. researchgate.net In the synthesis of novel arginine-containing macrocyclic hydroxamate MMP inhibitors, Fmoc-Arg(Mtr)-OH was chosen because the Mtr group offers superior stability compared to other protecting groups like Pbf under certain acidic conditions used during synthesis. researchgate.net This stability is critical for the successful multi-step synthesis of complex macrocyclic structures designed for targeted imaging and therapy. researchgate.net

Target Enzyme Inhibitor Type Role of Arginine Derivative Key Finding
MatriptasePeptide-based with ketobenzothiazole warheadForms part of the RQAR recognition sequence, interacting with the S3 and S4 pockets. nih.govThe P4 arginine side chain forms a salt bridge with Asp828 of matriptase, crucial for binding. nih.gov
Matrix Metalloproteinases (MMPs)Macrocyclic hydroxamateProvides a stable, protected arginine for incorporation into a macrocycle. researchgate.netThe Mtr protecting group is more stable in TFA solution than the Pbf group, facilitating synthesis. researchgate.net
Table 2: Application of Arginine Derivatives in Enzyme Inhibitor Synthesis.

An example is the synthesis of analogs of Dynorphin A, an opioid peptide, to create ligands for the kappa opioid receptor. nih.gov In these syntheses, the Mtr group was used to protect the side chain of Nα-Me-Arg during solid-phase peptide synthesis (SPPS). nih.gov The presence of the N-methylated arginine at a specific position (position 7) was explored to understand its effect on the opioid activity of the resulting analogs. nih.gov The coupling of the subsequent amino acid, Fmoc-Arg(Pbf)OH, onto the N-methylated residue required specific coupling reagents like PyAOP and HOAt to overcome the steric hindrance of the tertiary amine. nih.gov This highlights the synthetic considerations necessary when incorporating this compound into a peptide sequence.

A significant application of this compound is in the construction of cell-penetrating peptides (CPPs). CPPs are short peptides rich in cationic residues, like arginine, that can traverse cellular membranes and deliver various molecular cargoes (e.g., drugs, nucleic acids) into cells. The N-methylation of arginine residues has been shown to enhance the cell-penetrating capabilities of these peptides. smolecule.com This modification can improve cellular uptake, making it a valuable strategy in designing more effective drug delivery systems. chemimpex.comsmolecule.com The use of arginine-containing peptides is also explored for targeted drug delivery to tumors. elte.hu Research on Tat-derived peptides has shown that arginine methylation can significantly affect their cellular uptake, a critical factor for their function as delivery vectors. iris-biotech.de

One of the primary limitations of peptide-based drugs is their poor metabolic stability and low oral bioavailability due to rapid degradation by proteases. nih.govnih.gov N-methylation of the peptide backbone amide nitrogen, facilitated by reagents like this compound, is a powerful strategy to overcome this challenge. nih.gov

This modification provides steric shielding, making the adjacent peptide bonds resistant to cleavage by proteases. nih.gov Research has demonstrated that systematic N-methylation of a biologically active peptide can dramatically improve its stability in serum. nih.gov For example, N-methylation of the R1 peptide, an inhibitor of malaria parasite invasion, not only increased its affinity and bioactivity but also significantly enhanced its resistance to proteolytic degradation. nih.gov Furthermore, multiple N-methylation, inspired by the structure of the naturally stable cyclic peptide cyclosporine, can drastically improve both metabolic stability and intestinal permeability, potentially leading to orally bioavailable peptide drugs. nih.gov

Peptide Modification Observed Effect Reference
Veber-Hirschmann peptide analogTri-N-methylationResulted in 10% oral bioavailability. nih.gov nih.gov
R1 peptide (AMA1 inhibitor)Mono- and multi-N-methylationDramatically increased proteolytic stability in serum. nih.gov nih.gov
Tat-derived peptidesArginine methylationAffects cellular uptake and RNA recognition. iris-biotech.de iris-biotech.de
Table 3: Effects of N-Methylation on Peptide Properties.

Creation of Cell-Penetrating Peptides (CPPs) and Drug Delivery Systems

Contributions to the Study of Peptide Structure-Activity Relationships

The incorporation of N-methylated amino acids provides a powerful tool for probing the structure-activity relationships (SAR) of bioactive peptides. By systematically replacing standard amino acids with their N-methylated counterparts, researchers can gain insights into the conformational requirements for biological activity. nih.gov

The introduction of an N-methyl group via this compound has significant conformational implications for the peptide backbone. nih.gov The steric clash between the N-methyl group and the adjacent carbonyl group restricts the range of accessible dihedral angles (phi, ψ) and can favor specific secondary structures.

A key conformational effect observed in N-methylated peptides is the potential for cis-trans isomerism of the peptide bond preceding the N-methylated residue. nih.govcapes.gov.br While typical peptide bonds strongly favor the trans conformation, the energy barrier between cis and trans isomers is lower for N-methylated amides. This can lead to the presence of multiple conformers in solution, which can be detected and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcapes.gov.br For example, NMR analysis of N-methylated derivatives of the R1 peptide revealed the presence of minor conformers attributed to cis-trans isomerism around the peptide bond involving the N-methyl group. nih.govcapes.gov.br Studying these conformational populations is crucial, as the biologically active conformation may be either the major or minor species, or the equilibrium between them could be essential for function. This detailed conformational analysis helps in designing peptidomimetics with pre-organized structures that mimic the bioactive conformation, leading to enhanced potency and selectivity. nih.gov

Influence of N-Methylation on Peptide Secondary Structure and Folding

One of the most critical effects of N-methylation is the elimination of the amide proton (N-H). researchgate.net This proton is a crucial hydrogen bond donor, essential for the formation and stabilization of canonical secondary structures like α-helices and β-sheets. nih.gov By replacing the hydrogen with a methyl group, the ability to form these stabilizing intramolecular hydrogen bonds is lost, which can lead to the destabilization or modification of these structures. researchgate.netnih.gov This disruption forces the peptide backbone to adopt alternative conformations to satisfy its hydrogen-bonding potential, often leading to the formation of turns or less-defined structures. rsc.org

The steric hindrance introduced by the methyl group also plays a significant role. It restricts the rotation around the peptide bond (phi and psi dihedral angles), reducing the conformational space available to the residue. researchgate.net This increased rigidity can be advantageous in peptide design, helping to lock the peptide into a specific, biologically active conformation. However, it can also lead to a loss of activity if the native conformation is disrupted. For example, studies on the antibiotic gramicidin (B1672133) S showed that while methylation of solvent-exposed residues was tolerated, methylation of residues involved in hydrogen bonding significantly decreased activity due to conformational perturbation. nsf.gov

Table 1: Effect of N-Methylation on Helical Peptide Stability

ModificationObserved EffectEnergy Change (at 0°C)Reference
Single N-Methyl SubstitutionDestabilization of helical structure+0.3 to +1.7 kcal/mol nih.gov
N-Methylation at Leu11 in a β-hairpinDestabilization of β-hairpin fold+0.56 kcal/mol (relative to parent) nsf.gov
Arginine Methylation in a β-hairpinEnhanced stacking interactions and structural stabilizationMore favorable entropy of folding acs.org

Application in Analytical Methodologies for Complex Biomolecules

The unique properties of this compound make it a valuable tool in the development of sophisticated analytical methods for studying complex biomolecules. chemimpex.com Its incorporation into synthetic peptides serves not only as a structural modulator but also as a specific probe for analytical detection. The presence of the N-methyl group and the Mtr protecting group can be exploited in techniques designed to characterize biological samples with high specificity and sensitivity. chemimpex.com

The use of building blocks like this compound is particularly relevant in proteomics and metabolomics, where researchers aim to identify and quantify proteins and peptides in complex mixtures. Peptides synthesized with this modified amino acid can act as internal standards or as substrates in enzyme assays, where the modification influences enzymatic processing in a predictable way. researchgate.net

Use in Detection and Quantification of Biomolecules

This compound is utilized in the synthesis of peptides that serve as standards and probes in analytical chemistry, particularly in mass spectrometry-based techniques. chemimpex.com The methylation on the arginine residue introduces a specific mass shift and can alter the fragmentation patterns of the peptide during tandem mass spectrometry (MS/MS), which is crucial for the detection and quantification of biomolecules. nih.gov

Protein methylation at arginine residues is a common post-translational modification (PTM) involved in numerous cellular processes. nih.gov To study these processes, researchers require analytical methods that can distinguish between unmodified and methylated arginine-containing peptides. Synthetic peptides incorporating N-methylated arginine, derived from precursors like this compound, are essential for developing and validating such methods. chemimpex.com

In electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, peptides containing methylated arginine exhibit characteristic fragmentation behaviors. nih.gov For instance, detailed MS/MS studies have identified specific low-mass marker ions and neutral losses that are unique to different forms of methylarginine. nih.gov The detection of a dimethylammonium ion (m/z 46) can serve as a specific marker for asymmetrically dimethylated arginine (aDMA). nih.gov This allows for the development of precursor ion scanning methods that can selectively detect aDMA-containing peptides within a complex biological sample, even when they are present in low abundance. nih.gov By using synthetic peptides containing N-methylated arginine as standards, researchers can establish fragmentation libraries and optimize instrument parameters for the sensitive and accurate quantification of these important PTMs in biological systems.

Table 2: Analytical Applications of N-Methylated Arginine Peptides

Analytical TechniqueApplicationKey Findings / MarkersReference
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)Detection and characterization of methylated peptidesObservation of specific low mass ions (e.g., methylated ammonium, carbodiimidium, and guanidinium (B1211019) ions). nih.gov
ESI-MS/MS Precursor Ion ScanningSpecific detection of asymmetrically dimethylated arginine (aDMA)Dimethylammonium (m/z 46) is a specific marker ion for aDMA-containing peptides. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Differentiation between asymmetric (aDMA) and symmetric (sDMA) dimethylarginineMetastable fragment ions from side-chain cleavage allow differentiation based on neutral losses of mono- and dimethylamines. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-N-Me-Arg(Mtr)-OH, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential protection of the arginine side chain with the Mtr (methoxytrimethylphenylsulfonyl) group, followed by N-methylation and Boc (tert-butyloxycarbonyl) protection. Critical steps include:

  • Using anhydrous conditions to prevent hydrolysis of acid-labile protecting groups.
  • Monitoring reaction progress via TLC or HPLC to confirm intermediate formation .
  • Final purification via reverse-phase HPLC or recrystallization to achieve >95% purity, verified by analytical HPLC and mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and protecting group integrity. Deuterated solvents (e.g., DMSO-d6) are preferred to avoid signal interference .
  • Mass spectrometry (MS) for molecular weight validation. Electrospray ionization (ESI-MS) is commonly used for peptidic compounds.
  • HPLC with UV detection (e.g., at 220 nm) to assess purity and identify residual solvents or byproducts .

Q. How should researchers handle hygroscopicity or stability issues during storage?

  • Methodological Answer :

  • Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to minimize degradation.
  • Conduct accelerated stability studies by exposing samples to elevated temperatures (e.g., 40°C) and humidity (75% RH), followed by HPLC analysis to track decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, residual impurities, or rotameric equilibria. Strategies include:

  • Using high-field NMR (≥500 MHz) and 2D techniques (e.g., COSY, HSQC) to assign overlapping signals.
  • Comparing data with literature values for analogous protected arginine derivatives .
  • Testing multiple solvents (e.g., CDCl₃ vs. DMSO-d6) to assess conformational flexibility .

Q. What strategies optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC for reduced racemization risk.
  • Coupling monitoring : Employ Kaiser test or FT-IR to detect free amines.
  • Statistical optimization : Design-of-experiment (DoE) approaches can identify ideal molar ratios, temperature, and reaction time .

Q. How can researchers evaluate the impact of Mtr group removal conditions on arginine integrity?

  • Methodological Answer :

  • Test cleavage reagents (e.g., TFA/water vs. HFIP-based cocktails) and monitor side reactions (e.g., tert-butyl cation formation) via LC-MS.
  • Compare deprotection kinetics using timed aliquots analyzed by HPLC to quantify undesired modifications (e.g., sulfonation or oxidation) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating synthetic yields and purity data?

  • Methodological Answer :

  • Use ANOVA or t-tests to compare batch-to-batch variability in yield or purity.
  • Apply principal component analysis (PCA) to HPLC chromatograms for outlier detection in impurity profiles .

Q. How should researchers document experimental procedures to ensure reproducibility?

  • Methodological Answer :

  • Include detailed metadata in supplementary materials: reaction scales, equipment models (e.g., HPLC column specifications), and environmental conditions (e.g., humidity levels during SPPS) .
  • Provide raw NMR/MS files in open-access repositories for peer validation .

Tables for Key Analytical Parameters

Parameter Method Acceptance Criteria Reference
PurityHPLC (C18 column, 220 nm)≥95% peak area
Identity¹H NMR (DMSO-d6)δ 1.3–1.5 (Boc CH₃), δ 3.1 (N–CH₃)
Molecular weightESI-MS[M+H]⁺ = Calculated ± 0.5 Da
Residual solventsGC≤500 ppm (EtOAc, DCM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.